

Selecting the appropriate vehicle for in vivo delivery of Envudeucitinib

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Compound of Interest		
Compound Name:	Envudeucitinib	
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Technical Support Center: Envudeucitinib In Vivo Delivery

This technical support center provides essential information for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for the in vivo delivery of **Envudeucitinib** (also known as ESK-001). The following troubleshooting guides and FAQs address common challenges to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Envudeucitinib** and what is its mechanism of action?

A1: **Envudeucitinib** (ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of enzymes.[4][5] It plays a critical role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[6] By inhibiting TYK2, **Envudeucitinib** disrupts these signaling cascades, leading to its anti-inflammatory effects. It is currently under investigation for the treatment of various immune-mediated diseases such as plaque psoriasis and systemic lupus erythematosus.[7][8]

Q2: What are the known physicochemical properties of Envudeucitinib?



A2: Understanding the physicochemical properties of **Envudeucitinib** is crucial for selecting an appropriate delivery vehicle. Key properties are summarized in the table below. The low aqueous solubility is a primary challenge for in vivo formulation.

Table 1: Physicochemical Properties of Envudeucitinib

Property	Value	Source
Synonyms	ESK-001, FTP-637	[2][8]
Drug Type	Small molecule	[2]
Molecular Formula	C22H18D6N6O3 (deuterated)	[6]
Molar Mass	~426.5 g/mol	[6]
Solubility	Low aqueous solubility. Soluble in organic solvents like DMSO.	[9]

Q3: What are the common types of vehicles used for oral delivery of poorly soluble inhibitors like **Envudeucitinib**?

A3: For preclinical oral administration of poorly soluble compounds, several vehicle types are commonly used:

- Aqueous Suspensions: The compound is suspended as fine particles in an aqueous medium containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
- Co-solvent Formulations: The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 300/400) and an aqueous carrier (e.g., saline, water).
- Lipid-Based Formulations: The compound is dissolved or suspended in an oil (e.g., corn oil, sesame oil). This can be particularly effective for lipophilic compounds.

Q4: Are there any suggested starting formulations for **Envudeucitinib** in vivo studies?



A4: Yes, commercial suppliers of **Envudeucitinib** for research use have suggested formulations that provide a good starting point for developing a suitable vehicle for your specific experimental needs. These are outlined in the table below.

Table 2: Example Vehicle Formulations for Envudeucitinib

Formulation Composition	Achievable Concentration	Vehicle Type	Source
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	Co-solvent Solution	[9]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Lipid-Based Solution	[9]
0.5% Carboxymethylcellulos e (CMC), 0.25% Tween 80	Dependent on particle size	Aqueous Suspension	[9]
Polyethylene glycol 400 (PEG400)	Dependent on solubility	Co-solvent Solution	[9]

Note: These are starting points. The optimal vehicle may vary depending on the animal model, required dose, and route of administration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and administration of **Envudeucitinib** formulations.

Issue 1: The compound precipitates out of the solution during preparation or upon dilution.

- Question: I prepared a co-solvent formulation of Envudeucitinib, but it crashed out of solution when I added the aqueous component. What should I do?
- Answer:

Troubleshooting & Optimization





- Check Solvent Ratios: Ensure the concentration of the organic co-solvent (like DMSO or PEG300) is high enough to maintain solubility. You may need to decrease the proportion of the aqueous component.
- Order of Addition: Always dissolve **Envudeucitinib** completely in the organic solvent first before slowly adding the aqueous phase while vortexing or stirring continuously.
- Use of Surfactants: Adding a surfactant like Tween-80 or Cremophor EL can help to stabilize the formulation and prevent precipitation by forming micelles.
- Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a micronized aqueous suspension is a reliable alternative.

Issue 2: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data between animals.

 Question: My experimental results show significant variation between animals in the same dosing group. How can I improve consistency?

Answer:

- Ensure Formulation Homogeneity: For suspensions, it is critical to ensure the formulation is uniformly mixed before drawing each dose. Use a magnetic stirrer and vortex the suspension immediately before administration to each animal.
- Accurate Dosing Technique: Standardize the administration procedure (e.g., oral gavage).
 Ensure the gavage needle is correctly placed and the full dose is delivered. Inconsistent administration can significantly alter bioavailability.
- Animal Factors: Use age- and weight-matched animals from a reputable supplier. Fasting animals overnight before oral dosing can also reduce variability in gastrointestinal absorption.
- Formulation Stability: Prepare the formulation fresh daily. If this is not possible, conduct a stability study to ensure the compound does not degrade or precipitate in the vehicle over the storage period.



Issue 3: Animals show signs of distress or toxicity after vehicle administration.

- Question: The animals in my vehicle control group are showing adverse effects (e.g., lethargy, irritation). What is the cause?
- Answer:
 - Vehicle-Induced Toxicity: Some organic co-solvents, particularly DMSO at high concentrations, can cause toxicity. Aim to use the lowest concentration of co-solvents necessary to dissolve the compound.
 - Osmolality and pH: The vehicle should ideally be isotonic and have a neutral pH to prevent irritation and physiological stress. Check the pH of your final formulation and adjust if necessary.
 - Tolerability Study: Before beginning a large-scale efficacy study, always conduct a tolerability study by administering the vehicle alone to a small cohort of animals to confirm it is well-tolerated.

Experimental Protocols

Protocol 1: Preparation of an Envudeucitinib Suspension (1 mg/mL)

This protocol is suitable for oral gavage when a solution is not feasible.

- Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
- Weighing: Accurately weigh the required amount of Envudeucitinib powder.
- Micronization: If the particle size is large, gently grind the powder in a mortar and pestle to a
 fine, uniform consistency. This increases the surface area for better suspension.
- Wetting: Add a small amount of the vehicle to the powder in the mortar to create a smooth, uniform paste. This prevents clumping.
- Suspension: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.



 Homogenization: Continue stirring for 15-30 minutes. Before each administration, vortex the suspension thoroughly to ensure uniformity.

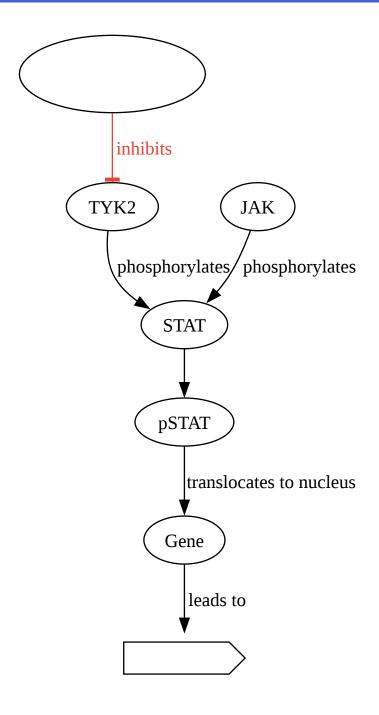
Protocol 2: Preparation of an **Envudeucitinib** Co-solvent Solution (2.5 mg/mL)

This protocol is based on a common formulation for poorly soluble compounds.

- Solvent Preparation: Prepare the individual components: 100% DMSO, 100% PEG300, 100% Tween-80, and sterile saline (0.9% NaCl).
- Dissolution: Weigh the required amount of **Envudeucitinib** and dissolve it in DMSO. Ensure it is fully dissolved by vortexing or brief sonication. The volume of DMSO should be 10% of the final desired volume.
- Addition of Co-solvent: Add PEG300 (40% of the final volume) to the DMSO/Envudeucitinib mixture and vortex until the solution is clear.
- Addition of Surfactant: Add Tween-80 (5% of the final volume) and vortex until the solution is clear.
- Final Formulation: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. The final solution should be clear. If precipitation occurs, refer to the Troubleshooting Guide. Prepare this formulation fresh before use.

Visualizations Signaling Pathway

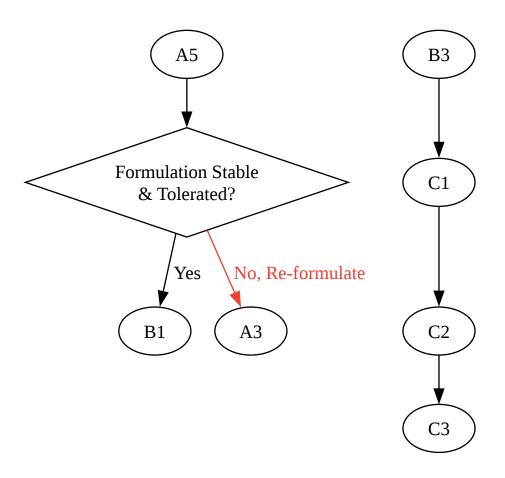




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Experimental Workflow





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